5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide 5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 946234-05-5
VCID: VC7674963
InChI: InChI=1S/C17H14ClN3O3/c1-10-15(17(23)21-8-4-3-5-14(21)19-10)20-16(22)12-9-11(18)6-7-13(12)24-2/h3-9H,1-2H3,(H,20,22)
SMILES: CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC
Molecular Formula: C17H14ClN3O3
Molecular Weight: 343.77

5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

CAS No.: 946234-05-5

Cat. No.: VC7674963

Molecular Formula: C17H14ClN3O3

Molecular Weight: 343.77

* For research use only. Not for human or veterinary use.

5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide - 946234-05-5

Specification

CAS No. 946234-05-5
Molecular Formula C17H14ClN3O3
Molecular Weight 343.77
IUPAC Name 5-chloro-2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Standard InChI InChI=1S/C17H14ClN3O3/c1-10-15(17(23)21-8-4-3-5-14(21)19-10)20-16(22)12-9-11(18)6-7-13(12)24-2/h3-9H,1-2H3,(H,20,22)
Standard InChI Key WSLLSYNOICYCTR-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC

Introduction

Chemical Identity and Physicochemical Properties

Structural Features

The compound’s molecular formula is C₁₇H₁₄ClN₃O₃, with a molecular weight of 343.77 g/mol. Its IUPAC name reflects the fused pyrido-pyrimidinone system and substituents:

  • Pyrido[1,2-a]pyrimidin-4-one core: A bicyclic structure combining pyridine and pyrimidine rings.

  • Substituents:

    • 5-Chloro-2-methoxybenzamide group at position 3.

    • Methyl group at position 2 of the pyrido-pyrimidinone ring.

Physicochemical Properties

PropertyValueSource
CAS Number946234-05-5
Molecular FormulaC₁₇H₁₄ClN₃O₃
Molecular Weight343.77 g/mol
IUPAC Name5-Chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC
SolubilityNot publicly available

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically proceeding as follows :

  • Formation of Pyrido[1,2-a]pyrimidin-4-one Core:

    • Condensation of 2-aminopyridine derivatives with α-acetylbutyrolactone in the presence of phosphoryl chloride (POCl₃) or similar catalysts.

  • Introduction of Methyl Group:

    • Alkylation at position 2 using methyl halides under basic conditions.

  • Amidation with Benzamide Moiety:

    • Coupling of the pyrido-pyrimidinone intermediate with 5-chloro-2-methoxybenzoyl chloride via nucleophilic acyl substitution.

Example Reaction Conditions:

  • Catalyst: POCl₃ in toluene at reflux .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Characterization Techniques

TechniqueKey Data PointsSource
¹H NMR- Aromatic protons: δ 7.2–8.5
- Methoxy (-OCH₃): δ 3.8–4.0
- Methyl (-CH₃): δ 2.5–2.7
- Amide NH: δ 10.5–12.0
¹³C NMR- Carbonyl (C=O): δ 165–175
- Aromatic carbons: δ 110–150
IR Spectroscopy- C=O stretch: 1650–1750 cm⁻¹
- N-H stretch: 3200–3400 cm⁻¹
Mass SpectrometryMolecular ion peak [M+H]⁺: m/z 344.07
HPLCPurity >97% (method not specified)

Comparative Analysis with Related Compounds

CompoundStructural DifferencesBiological ActivitySource
5-Chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamideMethyl at C2, Cl at C5, OCH₃ at C2Antimicrobial, anticancer (hypothesized)
8-Methyl-4-oxo-N-phenyl analogsPhenyl instead of benzamideLower antimicrobial potency
Unsubstituted pyrido-pyrimidinonesNo substituentsMinimal activity

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